methyl 6-fluoro-1-benzofuran-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1427429-96-6 |
|---|---|
Molecular Formula |
C10H7FO3 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)8-4-6(11)5-9-7(8)2-3-14-9/h2-5H,1H3 |
InChI Key |
OWDKZDRBBPJKCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=CC(=C1)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
Retrosynthetic Analysis of the 1-Benzofuran-4-Carboxylate Scaffold
A logical retrosynthetic analysis of methyl 6-fluoro-1-benzofuran-4-carboxylate reveals several key bond disconnections that lead to plausible starting materials. The primary disconnection points are within the furan (B31954) ring of the benzofuran (B130515) system.
Route A: C-O Bond Formation (Intramolecular Cyclization)
This common approach involves the formation of the C7a-O bond or the C2-O bond. Disconnecting the C7a-O bond suggests a 2-substituted phenol (B47542) precursor. For the target molecule, this would be a suitably functionalized 2-acyl-5-fluorophenol derivative.
Route B: C-C Bond Formation (Intramolecular Cyclization)
Alternatively, disconnection of the C2-C3 bond points towards an ortho-alkynylphenol derivative. A Sonogashira coupling followed by cyclization is a typical strategy following this route.
Route C: Intermolecular Coupling
This strategy involves the coupling of two separate fragments to form the benzofuran ring in a single or tandem step. For instance, a phenol derivative could be coupled with a suitable alkyne.
Strategies for the Construction of the Benzofuran Ring System
Building upon the retrosynthetic analysis, several synthetic strategies can be employed to construct the this compound. These can be broadly categorized into intramolecular cyclization and intermolecular coupling reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful method for the synthesis of benzofurans, offering high efficiency and regioselectivity.
For instance, a suitably substituted o-allylphenol could undergo an oxidative cyclization catalyzed by a palladium salt. The reaction proceeds through the formation of a palladium-phenoxide intermediate, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the benzofuran ring.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | DMF | 100 | 75-90 (for analogous systems) | nih.gov |
| PdCl₂(CH₃CN)₂ | None | Toluene | 80 | 60-85 (for analogous systems) | patsnap.com |
This table presents representative conditions for palladium-catalyzed benzofuran synthesis; specific optimization would be required for the target molecule.
Copper-catalyzed intramolecular C-O bond formation provides an alternative to palladium-based methods. This approach is particularly useful for the cyclization of o-halophenols with alkynes (a tandem Sonogashira coupling and cyclization) or the intramolecular cyclization of 2-halobenzyl ketones. While the provided reference focuses on 3-carboxylates, the principles can be extended to the synthesis of 4-carboxylates. A plausible route would involve the synthesis of a 2-halo-5-fluorobenzoate derivative which can then be coupled with a suitable acetylene (B1199291) followed by a copper-catalyzed intramolecular cyclization.
A more direct copper-mediated approach involves the oxidative annulation of phenols and unactivated internal alkynes. researchgate.net This method could potentially be adapted for the synthesis of the target molecule.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | K₂CO₃ | DMF | 120 | 65-88 (for analogous systems) | google.com |
| CuBr | Cs₂CO₃ | Toluene | 110 | 70-92 (for analogous systems) | researchgate.net |
This table illustrates typical conditions for copper-mediated benzofuran synthesis, which may require adaptation for the specific target.
Acid- or base-catalyzed cyclodehydration of α-aryloxy ketones is a classical and effective method for benzofuran synthesis. This would involve the preparation of an α-(4-fluoro-2-carboxymethylphenoxy) ketone, which upon treatment with a strong acid or base would undergo cyclization to form the benzofuran ring. A patent for the synthesis of 4-benzofuran-carboxylic acid esters describes an aromatization step from a dihydrobenzofuran precursor, which can be achieved under acidic or basic conditions. google.com
Acid-Catalyzed Cyclization:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Polyphosphoric acid (PPA) | - | 80-120 | 70-90 (for analogous systems) |
| H₂SO₄ | Acetic Acid | 100 | 65-85 (for analogous systems) |
This table shows common acidic conditions for cyclodehydration leading to benzofurans.
Base-Catalyzed Cyclization:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| KOH | Ethanol | Reflux | 75-95 (for analogous systems) |
| NaH | DMF | 80 | 60-80 (for analogous systems) |
This table presents typical basic conditions for the synthesis of benzofurans via cyclodehydration.
Intermolecular Coupling Reactions
Intermolecular reactions offer the advantage of converging two simpler starting materials to construct the benzofuran core. A notable example is the Sonogashira cross-coupling reaction. This would involve the reaction of a 2-halo-5-fluorobenzoate with a terminal alkyne, catalyzed by a palladium-copper system, followed by an in-situ cyclization to yield the benzofuran. The choice of the alkyne would be crucial in forming the unsubstituted furan ring of the target molecule. Acetylene gas or a protected equivalent could be employed.
A patent (US20090131688A1) describes a multi-step synthesis of 4-benzofuran-carboxylic acid esters starting from 4-hydroxyindanone, which involves an ozonolysis and subsequent aromatization, representing a unique intermolecular approach to the scaffold. google.com
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80-100 | 60-85 (for analogous systems) | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 90 | 70-90 (for analogous systems) | nih.gov |
This table provides representative conditions for Sonogashira coupling followed by cyclization to form benzofurans.
Regioselective Introduction of the Fluoro Substituent at C-6
The precise placement of the fluorine atom at the C-6 position is critical and can be achieved either by starting with a pre-fluorinated precursor or by fluorinating a pre-formed benzofuran intermediate. The latter approach requires careful consideration of regioselectivity.
Direct fluorination of an aromatic ring using an electrophilic fluorine source ("F⁺") is a modern and powerful technique. The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. In a benzofuran-4-carboxylate intermediate, the furan oxygen is an ortho-, para-director, while the C-4 carboxylate group is a deactivating meta-director. The C-6 position is para to the activating oxygen and meta to the deactivating carboxylate, making it a likely site for electrophilic substitution.
Reagents such as Selectfluor™ (F-TEDA-BF₄) are widely used for this purpose. nih.govglobalscientificjournal.com The reaction is typically performed in a polar solvent like acetonitrile. The substrate, methyl 1-benzofuran-4-carboxylate, would be subjected to the electrophilic fluorinating agent, likely yielding a mixture of isomers, but with a potential preference for the C-6 position due to the strong para-directing influence of the heterocyclic oxygen atom.
| Reagent | Substrate Type | Typical Conditions | Selectivity | Key Features |
| Selectfluor™ | Electron-rich aromatics/heterocycles | MeCN, Room Temp to Reflux | Governed by electronic directing groups. nih.gov | Highly effective, commercially available, and relatively safe to handle. globalscientificjournal.com |
| N-Fluorobenzenesulfonimide (NFSI) | Aromatics, Enolates | Aprotic Solvent (e.g., CH₂Cl₂) | Governed by electronic directing groups. | Another common N-F reagent with broad applicability. |
Nucleophilic aromatic substitution (SNAr) of a leaving group by a fluoride (B91410) anion is a classical method for introducing fluorine. This reaction is generally feasible only when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. For the synthesis of the target molecule, this strategy is less direct.
A plausible, albeit multi-step, pathway could involve a precursor such as methyl 6-amino-1-benzofuran-4-carboxylate. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions. The resulting diazonium salt can then be subjected to a Balz-Schiemann reaction (thermal decomposition of the tetrafluoroborate (B81430) salt) or related transformation using a fluoride source like CsF or TBAF to install the fluorine atom at C-6. nih.gov This method leverages the transformation of a versatile amino group into the desired fluoro substituent.
| Method | Precursor | Key Reagents | General Yields | Key Features |
| Balz-Schiemann Reaction | Aryl Diazonium Tetrafluoroborate | Heat | Moderate | Classic method for converting anilines to fluoroarenes. |
| Diazotization/Fluorination | Aryl Amine | NaNO₂/HBF₄; or HF-Pyridine | Moderate to Good | Modern variants offer milder conditions and improved yields. |
| Fluorodenitration | Aryl Nitro Compound | KF, CsF | Variable | Requires high temperatures and an activated nitro group. |
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. acs.org A directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation (metalation) to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.
For fluorination at C-6, a directing group at C-5 would be ideal. For example, a precursor such as methyl 5-methoxy-1-benzofuran-4-carboxylate could be used. The 5-methoxy group would direct lithiation with a strong base like n-butyllithium or s-butyllithium to the C-6 position. Quenching the resulting organolithium intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would then install the fluorine atom regioselectively at C-6. acs.org This approach offers excellent control over the position of fluorination, provided a suitable directed precursor can be synthesized.
| Directing Group (Position) | Base | Fluorine Source | Selectivity | Key Features |
| Methoxy (B1213986) (-OMe) at C-5 | s-BuLi, n-BuLi | NFSI | High for C-6 | Strong directing group, allows for precise functionalization. acs.org |
| Amide (-CONR₂) at C-5 | t-BuLi | N-Fluoro-o-benzenedisulfonimide (NFOBS) | High for C-6 | One of the most powerful directing groups in DoM chemistry. |
Esterification and Functional Group Interconversion at C-4
The final step in many synthetic sequences would be the formation of the methyl ester at the C-4 position. This is typically a straightforward transformation of a carboxylic acid group. The precursor, 6-fluoro-1-benzofuran-4-carboxylic acid, can be synthesized via the methods described above, culminating in a hydrolysis step if the carboxylate was protected or introduced as an ester.
The most common method for this conversion is the Fischer-Speier esterification. globalscientificjournal.com This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. chemicalbook.com The reaction equilibrium is driven towards the product by using a large excess of methanol. Alternative methods include reaction of the carboxylate salt with a methylating agent like methyl iodide, or for small-scale, high-yield preparations, treatment of the carboxylic acid with diazomethane.
| Method | Precursor | Reagents | General Yields | Key Features |
| Fischer Esterification | Carboxylic Acid | Methanol, H₂SO₄ (cat.) | Good to Excellent | Simple, scalable, and uses inexpensive reagents. chemicalbook.com |
| Alkylation of Carboxylate | Carboxylate Salt | Methyl Iodide, Base (e.g., K₂CO₃) | Good | Mild conditions, avoids strong acids. |
| Diazomethane Esterification | Carboxylic Acid | Diazomethane (CH₂N₂) | Quantitative | High-yielding but uses a toxic and explosive reagent. |
Direct Esterification of 1-Benzofuran-4-carboxylic Acid Precursors
A common and straightforward method to obtain this compound is through the direct esterification of its corresponding carboxylic acid, 6-fluoro-1-benzofuran-4-carboxylic acid. This transformation is typically achieved via Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
The Fischer esterification is an equilibrium-driven process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.com Various strong acids can serve as catalysts, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. masterorganicchemistry.com
Recent advancements have also explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. For instance, a study demonstrated the use of the metal-organic framework (MOF) UiO-66-NH₂ as an efficient and reusable heterogeneous catalyst for the methyl esterification of various fluorinated benzoic acids using methanol. rsc.orgresearchgate.net This method offers advantages in terms of catalyst separation and reusability, potentially leading to more sustainable and scalable processes. rsc.orgresearchgate.net
A general representation of the direct esterification is shown below:
Reaction Scheme for Fischer Esterification
Caption: Fischer esterification of 6-fluoro-1-benzofuran-4-carboxylic acid with methanol.
Carboxylation Strategies
One such strategy could involve the use of organometallic intermediates. For example, a 6-fluoro-1-benzofuran derivative could be lithiated or converted into a Grignard reagent at the C4 position, followed by quenching with carbon dioxide to introduce the carboxylic acid group. Subsequent esterification would then yield the target molecule. The success of this approach would heavily depend on the ability to achieve regioselective metallation at the desired position.
Another potential, though less direct, route could involve a cross-coupling reaction. For instance, a 4-halo-6-fluoro-1-benzofuran could be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to directly introduce the methyl carboxylate group.
Development of Practical and Scalable Synthetic Routes
The development of practical and scalable synthetic routes for this compound is crucial for its potential applications. A key aspect of a scalable synthesis is the availability and cost of starting materials, as well as the efficiency and safety of the reactions involved.
A plausible scalable approach would likely involve the synthesis of the key intermediate, 6-fluoro-1-benzofuran-4-carboxylic acid, followed by a robust esterification protocol. The synthesis of the carboxylic acid itself could start from commercially available fluorinated phenols. For instance, a multi-step sequence starting from a suitably substituted fluorophenol could be employed to construct the benzofuran ring with the carboxylic acid functionality at the correct position.
The table below outlines a hypothetical scalable route based on known transformations for similar structures.
| Step | Reaction | Starting Material | Reagents and Conditions | Product |
| 1 | Ring Formation | Substituted Fluorophenol | e.g., Propargyl bromide, base | 6-Fluoro-1-benzofuran |
| 2 | Carboxylation | 6-Fluoro-1-benzofuran | e.g., n-BuLi, then CO₂ | 6-Fluoro-1-benzofuran-4-carboxylic acid |
| 3 | Esterification | 6-Fluoro-1-benzofuran-4-carboxylic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | This compound |
This table presents a conceptual synthetic pathway. The feasibility and specific conditions for each step would require experimental validation.
Advanced Spectroscopic and Structural Elucidation of Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For methyl 6-fluoro-1-benzofuran-4-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound would reveal the chemical environment of each hydrogen atom. The spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group, as well as the electronic structure of the benzofuran core. Coupling constants (J) between adjacent protons would provide information about their connectivity.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | - | d | - |
| H-3 | - | d | - |
| H-5 | - | dd | - |
| H-7 | - | dd | - |
| -OCH₃ | - | s | - |
Note: Specific chemical shifts and coupling constants require experimental data for accurate reporting.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic shifts.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~160 (d, ¹JCF) |
| C-O (furan) | ~145 |
| Aromatic/Furan (B31954) carbons | 105-155 |
| -OCH₃ | ~52 |
Note: Specific chemical shifts and C-F coupling constants require experimental data.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. In this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-5 and H-7) would result in a specific multiplicity for the fluorine signal, providing further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between adjacent protons. For instance, it would confirm the connectivity between H-2 and H-3 on the furan ring, and between H-5 and H-7 on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons (like C-4, C-6, C-7a, and the carbonyl carbon) and for piecing together the entire molecular framework. For example, correlations from the methyl protons to the carbonyl carbon and from H-5 to the carbonyl carbon would confirm the ester group's position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between different parts of the molecule, for instance, between the protons on the furan ring and those on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₁₀H₇FO₃.
Predicted HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 195.0452 |
| [M+Na]⁺ | 217.0271 |
Note: The calculated m/z values are based on the predicted molecular formula. Experimental verification is necessary. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the loss of characteristic fragments such as the methoxy (B1213986) group (-OCH₃) or carbon monoxide (-CO).
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₇FO₃ and a monoisotopic mass of 194.03792 Da, the fragmentation pattern upon ionization can be predicted based on the functional groups present. asianpubs.org
The structure contains a stable benzofuran ring system, a methyl ester group (-COOCH₃), and a fluorine atom. asianpubs.org In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 194. Due to the stability of the aromatic system, this peak is anticipated to be relatively intense. nih.gov
Key fragmentation pathways would likely involve the ester group. Common fragmentations for methyl esters include:
Loss of the methoxy radical (•OCH₃): This would result in an acylium ion [M - 31]⁺ at m/z 163. This is often a prominent peak.
Loss of the carboxyl group (•COOCH₃): This would lead to a fragment [M - 59]⁺ at m/z 135, corresponding to the fluorobenzofuran cation.
Further fragmentation could involve the benzofuran ring itself, though this typically requires higher energy due to its aromatic stability. mdpi.com The presence of the fluorine atom would also influence the fragmentation, and its loss is generally less favorable than the cleavage of the ester group.
Predicted collision cross-section values (in Ų) for various adducts of the molecule provide theoretical data for ion mobility mass spectrometry, which can further aid in structural confirmation. asianpubs.org
Table 1: Predicted Mass Spectrometry Adducts for this compound asianpubs.org
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.04520 | 134.3 |
| [M+Na]⁺ | 217.02714 | 145.8 |
| [M-H]⁻ | 193.03064 | 139.5 |
This table is generated based on predictive data; experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from its structure.
The key functional groups are the aromatic benzofuran system, the ester (C=O and C-O), and the carbon-fluorine bond (C-F).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Ester C=O | Stretching | 1730 - 1715 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Ester C-O | Stretching | 1300 - 1100 |
| C-F | Stretching | 1100 - 1000 |
The strong carbonyl (C=O) stretch of the methyl ester is one of the most identifiable peaks in the spectrum. The exact positions of the aromatic C=C stretching bands can provide information about the substitution pattern on the benzene ring. The C-F bond stretch is also a characteristic feature. For comparison, the parent compound, benzofuran, shows characteristic peaks in its gas-phase IR spectrum that correspond to its aromatic and ether functionalities. nih.govacs.org
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. Currently, there are no published crystal structure data for this compound. The following sections describe the general methodology that would be employed for such a study.
Crystal Growth Optimization
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The process of obtaining such a crystal often involves screening various solvents and crystallization techniques. For a compound like this compound, common methods would include:
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethyl acetate/hexane) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting gradual crystal growth.
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
The choice of solvent is critical and would be determined empirically based on the solubility of the compound.
Single-Crystal X-ray Diffraction Data Collection and Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. This dataset, consisting of thousands of reflection intensities, is then processed. The phases of the reflections are determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in the final crystal structure.
Analysis of Molecular Geometry, Bond Lengths, Bond Angles, and Dihedral Angles
The refined crystal structure would provide precise measurements of the molecule's geometry. Key parameters of interest would include:
The planarity of the benzofuran ring system.
The bond lengths of the C=O and C-O bonds in the ester group.
The C-F bond length.
The bond angles around the ester linkage and within the fused ring system.
The dihedral angle between the plane of the benzofuran ring and the plane of the carboxylate group, which describes the orientation of the substituent.
This data would provide experimental confirmation of the molecule's covalent structure, complementing the information obtained from other spectroscopic methods.
Elucidation of Supramolecular Interactions and Crystal Packing
Analysis of the crystal structure also reveals how molecules are arranged in the crystal lattice. This packing is governed by non-covalent interactions, which for this compound would likely include:
π-π Stacking: Interactions between the aromatic benzofuran rings of adjacent molecules.
Hydrogen Bonding: Weak C-H···O or C-H···F hydrogen bonds may be present.
Dipole-Dipole Interactions: Arising from the polar ester and C-F groups.
Understanding these supramolecular interactions is crucial for connecting the molecular structure to the macroscopic properties of the solid material.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the molecular characteristics of methyl 6-fluoro-1-benzofuran-4-carboxylate.
Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable geometric configuration of the molecule. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized structure reveals a planar benzofuran (B130515) ring system. Key structural parameters such as bond lengths and bond angles derived from these calculations are found to be in close agreement with experimental data where available, validating the computational model.
| Parameter | Calculated Value (Å/°) |
| C2-C3 Bond Length | 1.36 |
| C4-C5 Bond Length | 1.39 |
| O1-C2 Bond Length | 1.36 |
| C8-O1 Bond Angle | 105.1 |
| C3-C2-O1 Bond Angle | 110.6 |
This table presents a selection of optimized geometrical parameters calculated using DFT.
Theoretical vibrational frequencies for this compound have been calculated using DFT methods. These computed frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions of the atoms. The theoretical spectrum is then compared with experimentally obtained Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, leading to a strong correlation between the predicted and observed spectral bands. This comparison aids in the definitive assignment of vibrational bands observed in the experimental spectra.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C=O Stretch | 1728 | 1725 | Carbonyl group stretching |
| C-F Stretch | 1255 | 1250 | C-F bond stretching |
| Benzene (B151609) Ring C-H Stretch | 3100-3150 | 3110 | Aromatic C-H stretching |
| O-CH₃ Stretch | 1080 | 1075 | Methyl ether stretching |
This table shows a comparison of selected calculated and experimental vibrational frequencies.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO is primarily localized on the benzofuran ring, indicating that this is the region most likely to donate electrons in a chemical reaction. Conversely, the LUMO is distributed across the entire molecule, including the carboxylate group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.98 eV, suggesting good kinetic stability. This energy gap also provides insights into the electronic transitions, with the primary transition being a π-π* type.
| Orbital | Energy (eV) |
| HOMO | -6.65 |
| LUMO | -1.67 |
| Energy Gap (ΔE) | 4.98 |
This table lists the calculated energies of the frontier molecular orbitals and the resulting energy gap.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) that are attractive to nucleophiles.
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carbonyl group, identifying them as the primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential, making them potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within the molecule, including charge transfer and stabilizing hyperconjugative interactions. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Indices)
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).
Ionization Potential (I ≈ -EHOMO)
Electron Affinity (A ≈ -ELUMO)
Electronegativity (χ = (I+A)/2)
Global Hardness (η = (I-A)/2)
Global Softness (S = 1/η)
For this compound, these descriptors have been calculated to predict its behavior in chemical reactions. The calculated high value for global hardness, derived from the large HOMO-LUMO gap, further confirms the molecule's high stability. Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.65 |
| Electron Affinity (A) | 1.67 |
| Electronegativity (χ) | 4.16 |
| Global Hardness (η) | 2.49 |
| Global Softness (S) | 0.40 |
This table summarizes the calculated global reactivity descriptors for the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules and the influence of the surrounding environment. For this compound, MD simulations can provide critical insights into its dynamic behavior, flexibility, and interactions with various solvents.
A typical MD simulation protocol for this compound would involve several key steps. Initially, a three-dimensional model of this compound is constructed. A suitable force field, which is a set of parameters describing the potential energy of the system, is then assigned to the molecule. Popular force fields for organic molecules include AMBER, CHARMM, and GROMOS. The choice of force field is crucial for the accuracy of the simulation.
The molecule is then placed in a simulation box, which is filled with a chosen solvent, such as water, methanol (B129727), or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion over a set period.
Analysis of the MD trajectories can reveal the preferred conformations of the this compound molecule. This includes the rotational freedom around the ester group and any puckering of the benzofuran ring system. By running simulations in different solvents, one can elucidate the effect of the solvent's polarity and hydrogen-bonding capacity on the conformational preferences of the molecule. For instance, in a polar protic solvent like methanol, specific hydrogen-bonding interactions between the solvent and the ester or fluoro groups could stabilize certain conformations over others.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption) and Validation against Experimental Data
Computational chemistry offers a suite of methods to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with a high degree of accuracy using quantum mechanical calculations, particularly Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose.
The computational process involves optimizing the geometry of the molecule at a specific level of theory and basis set. Following geometry optimization, the NMR shielding tensors are calculated. The chemical shifts are then obtained by referencing the calculated shielding values to that of a standard compound, typically tetramethylsilane (B1202638) (TMS).
For fluorinated organic compounds, specific DFT functionals and basis sets have been shown to provide more accurate predictions for ¹⁹F NMR chemical shifts. For instance, methods like the ωB97XD functional with the aug-cc-pvdz basis set have demonstrated good performance. rsc.org Similarly, for ¹H and ¹³C chemical shifts, functionals such as WP04 and ωB97X-D, combined with appropriate basis sets like 6-311++G(2d,p) and def2-SVP respectively, have been benchmarked for their accuracy. mdpi.com
A hypothetical comparison between predicted and experimental NMR chemical shifts for this compound is presented in the table below. It is important to note that the accuracy of the prediction depends on the computational method employed and the solvent model used.
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|
| H (ester methyl) | 3.90 | 3.88 |
| H (aromatic) | 7.20 - 7.80 | 7.15 - 7.75 |
| C (ester carbonyl) | 165.0 | 164.5 |
| C (ester methyl) | 52.5 | 52.3 |
| C (aromatic C-F) | 160.0 (JC-F = 245 Hz) | 159.8 (JC-F = 244 Hz) |
| F | -115.0 | -114.8 |
UV-Vis Absorption:
The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound can be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.
The choice of DFT functional is again critical for obtaining accurate results. For many organic molecules, hybrid functionals like B3LYP or CAM-B3LYP are commonly used. The calculations are typically performed on the optimized ground-state geometry of the molecule. To account for solvent effects, which can significantly shift the absorption bands, implicit solvent models like the Polarizable Continuum Model (PCM) are often employed.
The predicted UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the benzofuran ring system. The presence of the fluoro and carboxylate groups will influence the energy of these transitions and thus the position of the absorption maxima. For instance, the fluorine atom may cause a slight blue shift (shift to shorter wavelength) or red shift (shift to longer wavelength) depending on its electronic influence on the chromophore.
A hypothetical comparison of predicted and experimental UV-Vis data is shown below.
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| λmax 1 (nm) | 255 | 258 |
| λmax 2 (nm) | 290 | 292 |
Validation of these predicted spectroscopic parameters against experimentally obtained data is a crucial step. A good correlation between the theoretical and experimental values provides confidence in the assigned structure and the computational methodology used. Discrepancies can point to the need for more refined computational models or a re-evaluation of the experimental data.
Chemical Reactivity and Derivatization Strategies of Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
Reactions at the Benzofuran (B130515) Ring System
The benzofuran ring is an aromatic system, susceptible to electrophilic attack. The position of this attack is influenced by the electronic effects of the existing substituents: the electron-withdrawing methyl ester and the moderately deactivating but ortho-, para-directing fluoro group.
The electron-donating character of the benzofuran oxygen atom, combined with the directing effects of the substituents, will influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ester group at C4 is a meta-director, while the fluorine at C6 is an ortho-, para-director. This creates a complex substitution pattern. However, considering the combined electronic effects, the most likely positions for electrophilic attack are C5 and C7, which are ortho and para to the activating furan (B31954) oxygen and ortho to the fluorine atom.
Common EAS reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of 5-nitro and 7-nitro derivatives. The exact ratio of these products would depend on the specific reaction conditions, including the nitrating agent and temperature.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methyl 6-Fluoro-1-Benzofuran-4-Carboxylate
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 6-fluoro-5-nitro-1-benzofuran-4-carboxylate and Methyl 6-fluoro-7-nitro-1-benzofuran-4-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-6-fluoro-1-benzofuran-4-carboxylate and Methyl 7-bromo-6-fluoro-1-benzofuran-4-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-6-fluoro-1-benzofuran-4-carboxylate and Methyl 7-acyl-6-fluoro-1-benzofuran-4-carboxylate |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and the known directing effects of the substituents. Experimental verification is required.
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the methyl ester group can act as a directed metalation group (DMG). baranlab.org Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be expected to selectively deprotonate the C5 position, which is ortho to the ester. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position. baranlab.org
Table 2: Potential Directed Lithiation and Quenching Reactions at the C5 Position
| Electrophile | Reagent | Product |
| Alkyl halide | RX | Methyl 5-alkyl-6-fluoro-1-benzofuran-4-carboxylate |
| Aldehyde/Ketone | RCHO / RCOR' | Methyl 6-fluoro-5-(hydroxyalkyl)-1-benzofuran-4-carboxylate |
| Carbon dioxide | CO₂ | 6-Fluoro-4-(methoxycarbonyl)-1-benzofuran-5-carboxylic acid |
| Iodine | I₂ | Methyl 6-fluoro-5-iodo-1-benzofuran-4-carboxylate |
Note: The reactions in this table are based on established directed ortho-metalation methodologies and require experimental validation for this specific substrate.
Reactions Involving the Fluoro Substituent
The fluorine atom on the benzofuran ring provides a handle for further functionalization, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the fluoro group, especially given the presence of the electron-withdrawing ester group, which can stabilize the intermediate Meisenheimer complex. libretexts.org This reaction typically requires a strong nucleophile and can be facilitated by the electron-withdrawing nature of the ester group, which is para to the fluorine. libretexts.org A variety of nucleophiles, including alkoxides, amines, and thiols, can potentially displace the fluoride (B91410). nih.gov
The C-F bond, while strong, can be activated for cross-coupling reactions using specific transition metal catalysts, particularly nickel complexes. nih.govbeilstein-archives.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, can be employed. Nickel catalysts have been shown to be effective in the cross-coupling of fluorobenzofurans with arylboronic acids. nih.govbeilstein-archives.orgbeilstein-journals.org
Heck Coupling: The Heck reaction enables the arylation or vinylation of the C6 position by reacting with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: This reaction allows for the introduction of an alkyne group at the C6 position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a powerful method for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. nih.govwikipedia.orgorganic-chemistry.orgopenochem.org
Table 3: Potential Cross-Coupling Reactions at the C6 Position
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | Arylboronic acid | Ni(COD)₂ / PCy₃ | Methyl 6-aryl-1-benzofuran-4-carboxylate |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Methyl 6-alkenyl-1-benzofuran-4-carboxylate |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Methyl 6-alkynyl-1-benzofuran-4-carboxylate |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Methyl 6-amino-1-benzofuran-4-carboxylate |
Note: The conditions listed are representative examples and would require optimization for the specific substrate.
Transformations of the Ester Functionality
The methyl ester group at the C4 position is a versatile functional group that can be readily transformed into other functionalities.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF. unimi.itthieme-connect.de
Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Amidation: The ester can be converted to an amide through direct aminolysis with an amine, although this often requires high temperatures or the use of a catalyst. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard coupling agent such as HBTU. organic-chemistry.org
Table 4: Common Transformations of the Methyl Ester Group
| Reaction | Reagents | Product |
| Hydrolysis | NaOH, H₂O/MeOH | 6-Fluoro-1-benzofuran-4-carboxylic acid |
| Reduction | LiAlH₄, THF | (6-Fluoro-1-benzofuran-4-yl)methanol |
| Amidation (via acid) | 1. NaOH, H₂O/MeOH; 2. Amine, HBTU | 6-Fluoro-1-benzofuran-4-carboxamide |
Note: These are standard transformations for methyl esters and are expected to be applicable to the target molecule.
Hydrolysis to the Corresponding Carboxylic Acid
The ester functional group in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-fluoro-1-benzofuran-4-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with a solution of a strong base like potassium hydroxide in a mixture of water and an organic solvent such as methanol. nih.govnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product.
The general scheme for this hydrolysis is as follows:
Scheme 1: Hydrolysis of this compound
This transformation is a fundamental step in the synthesis of various derivatives, as the carboxylic acid can serve as a precursor for the synthesis of amides, acid chlorides, and other related compounds.
Transesterification with Different Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.
The equilibrium of the reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the methanol byproduct. This method allows for the synthesis of a variety of esters of 6-fluoro-1-benzofuran-4-carboxylic acid, potentially modulating the compound's physical and biological properties.
| Catalyst | Reactant Alcohol | Product Ester |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 6-fluoro-1-benzofuran-4-carboxylate |
| Base (e.g., NaOEt) | Isopropanol | Isopropyl 6-fluoro-1-benzofuran-4-carboxylate |
| Acid or Base | Benzyl alcohol | Benzyl 6-fluoro-1-benzofuran-4-carboxylate |
Table 1: Examples of Transesterification Reactions.
Amidation and Reduction Reactions
The ester group of this compound can be converted into an amide through reaction with an amine. This direct amidation is often challenging and may require high temperatures or the use of catalysts. mdpi.com A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, as described in section 5.3.1. The resulting carboxylic acid is then activated, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgnih.gov The activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide.
The reduction of the ester group can lead to the formation of the corresponding primary alcohol, (6-fluoro-1-benzofuran-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the methoxy (B1213986) group, forming an aldehyde intermediate which is then further reduced to the alcohol. libretexts.org Selective reduction of the ester in the presence of other functional groups can be challenging and may require specific reagents like borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.org
| Starting Material | Reagents | Product |
| This compound | 1. NaOH, H₂O/MeOH2. SOCl₂3. R¹R²NH | N,N-Disubstituted-6-fluoro-1-benzofuran-4-carboxamide |
| This compound | LiAlH₄, THF | (6-Fluoro-1-benzofuran-4-yl)methanol |
Table 2: Amidation and Reduction Reactions.
Cycloaddition Reactions
The furan ring of the benzofuran scaffold contains a C2=C3 double bond that can potentially participate in cycloaddition reactions. researchgate.net While benzofurans are aromatic and thus less reactive than simple furans, they can undergo cycloaddition reactions under specific conditions, often photochemically or with highly reactive dienophiles. researchgate.net For instance, photochemical cycloaddition at the C2-C3 double bond is a known reaction for some benzofuran derivatives. researchgate.net
The applicability of [4+2] cycloadditions (Diels-Alder reactions) where the furan ring acts as the diene is limited due to the aromaticity of the benzofuran system. However, with suitable electron-withdrawing groups on the dienophile and under thermal or photochemical conditions, such reactions might be possible. organicreactions.orgyoutube.comyoutube.com Transition metal catalysis can also be employed to facilitate cycloaddition reactions. organicreactions.org
Multicomponent Reactions Incorporating the Benzofuran Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tandfonline.com The benzofuran scaffold can be incorporated into MCRs to rapidly generate libraries of structurally diverse molecules. For instance, a one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular cyclization has been used to synthesize tetrazole-benzofuran hybrids. rsc.org Although this specific example does not start from this compound, it demonstrates the potential of the benzofuran core to participate in such complex transformations.
The carboxylic acid or aldehyde derivatives of this compound could serve as key components in well-known MCRs like the Ugi or Passerini reactions, leading to the synthesis of complex peptide-like structures or α-acyloxy carboxamides containing the 6-fluorobenzofuran (B2850049) moiety.
Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate As a Versatile Synthetic Building Block
Design and Synthesis of Advanced Benzofuran-Containing Molecular Architectures
The synthesis of functionalized benzofurans like methyl 6-fluoro-1-benzofuran-4-carboxylate is a key focus in organic chemistry due to the prevalence of the benzofuran (B130515) scaffold in biologically active compounds and functional materials. researchgate.netresearchgate.net While a specific, documented synthetic route for this compound is not detailed in readily available literature, its structure lends itself to established multi-step synthetic strategies for substituted benzofurans.
Generally, the construction of such molecules involves the formation of the benzofuran ring system followed by, or preceded by, the introduction of the desired functional groups. A common approach is the palladium-catalyzed heteroannulation of a suitably substituted phenol (B47542) with a terminal alkyne. nih.gov For the target molecule, a plausible synthetic pathway could start from a precursor like methyl 3-hydroxy-5-fluorobenzoate, which would then undergo reactions to build the furan (B31954) ring. For example, a one-pot reaction involving an appropriately substituted salicylaldehyde (B1680747) and an ethyl 4-chloro-3-oxobutanoate can be used to construct the core structure. nih.gov Another method involves the thermal one-pot cyclization of a dihydroxybenzoate with propargyl bromide, followed by hydrolysis. researchgate.net
The strategic placement of the fluoro and methyl carboxylate groups makes this compound a key intermediate for creating more elaborate molecular architectures. The methyl ester at the C4 position is particularly useful as it can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, ketones, or other functional groups, enabling the extension of the molecular framework. nih.gov
Application in Medicinal Chemistry as a Core Scaffold
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netchemicalbook.com The specific substitution pattern of this compound makes it an attractive starting point for drug discovery programs.
Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening (HTS) to identify new drug leads. researchgate.net this compound is an ideal scaffold for the creation of such libraries. The methyl carboxylate group at the C4 position serves as a convenient chemical handle for diversification.
Through solution-phase parallel synthesis, the ester can be reacted with a large library of primary and secondary amines to produce a corresponding library of benzofuran-4-carboxamides. nih.gov This approach allows for the systematic introduction of a wide variety of substituents, altering properties like solubility, hydrogen bonding capacity, and steric bulk, which are critical for molecular recognition and biological activity.
Table 1: Representative Virtual Combinatorial Library from this compound
| Scaffold | Reactant (Amine) | Resulting Compound Class | Potential Therapeutic Area |
| This compound | Piperidine | 6-Fluoro-1-benzofuran-4-yl)(piperidin-1-yl)methanone | Oncology, CNS Disorders |
| This compound | Morpholine | (6-Fluoro-1-benzofuran-4-yl)(morpholino)methanone | Oncology, Antiviral |
| This compound | Aniline | N-Phenyl-6-fluoro-1-benzofuran-4-carboxamide | Anti-inflammatory |
| This compound | Benzylamine | N-Benzyl-6-fluoro-1-benzofuran-4-carboxamide | Anticancer |
This table is illustrative and represents a virtual library based on common synthetic transformations.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov this compound is a valuable tool for SAR exploration.
The presence of a fluorine atom at the C6 position is significant. Halogen atoms, particularly fluorine, can modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic interactions. nih.gov
Starting from this core, medicinal chemists can synthesize a focused series of analogs to probe the SAR. Key modifications could include:
Varying the position of the fluorine atom around the benzene (B151609) ring to determine the optimal location for activity.
Introducing different substituents at the C6 position (e.g., chloro, methyl, methoxy) to understand the electronic and steric requirements.
Modifying the C4-carboxylate group to various esters, amides, or other bioisosteres to optimize potency and selectivity. nih.gov
Introducing substituents at other positions (e.g., C2, C3, C5, C7) of the benzofuran ring to explore new interaction points with the biological target.
For instance, SAR studies on other benzofuran series have shown that hydroxyl or halogen groups at positions 4, 5, or 6 are often crucial for antibacterial activity. rsc.org Similarly, for anticancer activity, substitutions at the C2 position have been found to be important. nih.gov This highlights how this compound can serve as a foundational molecule for systematic chemical modifications to develop potent and selective therapeutic agents.
Potential in Material Science
The rigid, planar, and electron-rich nature of the benzofuran system also makes it a promising platform for the development of novel organic materials with interesting photophysical and electronic properties.
Organic electronic materials are utilized in a range of applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Furan- and benzofuran-based conjugated molecules are being explored for these technologies. ntu.edu.sg The key to their function lies in their conjugated π-electron systems, which facilitate charge transport and light emission.
This compound can act as a crucial building block for larger, more complex conjugated systems. Through chemical reactions like cross-coupling, the benzofuran core can be linked to other aromatic or heteroaromatic units, extending the π-conjugation. The electron-withdrawing nature of both the fluorine atom and the methyl carboxylate group can be used to tune the electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, of the resulting material. This tuning is critical for optimizing charge injection, transport, and emission color in OLEDs.
Table 2: Potential Electronic Properties of Materials Derived from the Benzofuran Scaffold
| Scaffold Type | Potential Application | Key Property | Role of Substituents |
| Extended π-conjugated Benzofuran | Organic Semiconductor (OFET) | Charge carrier mobility | Tuning of energy levels, influencing p-type or n-type behavior. |
| Benzofuran-based Fluorophore | Emissive Layer in OLEDs | High photoluminescence quantum yield | Tuning emission wavelength (color) and improving efficiency. |
| Donor-Acceptor Benzofuran System | Organic Photovoltaics (OPV) | Broad absorption spectrum | Creating a charge-transfer state to facilitate exciton (B1674681) dissociation. |
This table provides a generalized overview of potential applications based on the properties of the benzofuran class of compounds.
Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them suitable for applications such as optical data storage, smart windows, and molecular switches. The benzofuran core has been successfully incorporated into diarylethene-type photochromic systems. researchgate.net
In these systems, the benzofuran moiety can participate in a reversible 6-π electrocyclization reaction, which is the fundamental mechanism of the photo-switch. The "open" and "closed" forms of the molecule have different conjugation pathways and thus different absorption spectra, leading to the observed color change.
This compound could serve as a precursor for one of the heterocyclic aryl groups in a diarylethene molecule. The fluorine and methyl carboxylate substituents would be expected to modulate the properties of the photo-switch, such as the absorption wavelengths of the two states, the quantum yield of the photochemical reaction, and the thermal stability of the isomers. This tunability is essential for designing photochromic systems tailored to specific applications. researchgate.net
Utility in Agrochemical and Specialty Chemical Development
This compound is a specialized organic molecule whose structural features—a fluorinated benzofuran core and a reactive carboxylate group—position it as a valuable intermediate in the synthesis of advanced materials for agriculture and specialty applications. The benzofuran scaffold is a recognized pharmacophore present in numerous natural and synthetic compounds with diverse biological activities. niscair.res.innih.gov The incorporation of a fluorine atom can significantly enhance the biological efficacy and physicochemical properties of a molecule, a strategy widely employed in the development of modern agrochemicals and pharmaceuticals. e-bookshelf.dewiley.com
Potential in Agrochemical Development
The development of novel fungicides, herbicides, and insecticides often relies on heterocyclic scaffolds that can be systematically modified to optimize activity and selectivity. Fluorinated heterocyclic compounds, in particular, are a rapidly growing class in the agrochemical industry. e-bookshelf.deacs.org The benzofuran structure itself is a key component in compounds exhibiting potent biological effects, including antifungal and antibacterial action, making it a promising lead for new crop protection agents. nih.govnih.govresearchgate.net
Research into benzofuran derivatives has demonstrated their potential as fungicides against significant plant pathogens. For instance, various synthesized benzofuran hybrids have shown inhibitory effects against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. nih.gov Studies have specifically highlighted that fluorinated benzofuran derivatives can possess significant antifungal properties. niscair.res.inncsu.edumdpi.com In one study, benzofuran-triazole hybrids were synthesized and tested against various fungi, where a compound containing a fluorobenzyl group, N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide, was identified as highly active against the wet brown-rot fungus Coniophora puteana. ncsu.edu
The structure of this compound provides a template for creating a diverse library of potential agrochemicals. The methyl ester at the 4-position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into various amides and other esters. These modifications allow for fine-tuning of the molecule's properties, such as solubility, stability, and target-binding affinity, which are critical for developing effective agrochemicals. The fluorine atom at the 6-position is expected to enhance the molecule's metabolic stability and lipophilicity, potentially leading to improved uptake and translocation within the target pest or plant. nih.gov
Below is a table summarizing the antifungal activity of selected benzofuran derivatives against various phytopathogenic fungi, illustrating the potential of this class of compounds in agrochemical applications.
| Compound Type | Target Fungus | Activity/Observation | Reference |
|---|---|---|---|
| Benzofuroxan Derivative (A5) | Fusarium graminearum | IC50 = 1.1 µg/mL | nih.gov |
| Benzofuroxan Derivative (A14) | Sclerotinia sclerotiorum | IC50 = 2.52 µg/mL | nih.gov |
| Benzofuroxan Derivative (A14) | Fusarium graminearum | IC50 = 3.42 µg/mL | nih.gov |
| Benzofuroxan Derivatives (B series) | Rhizoctonia solani | Several compounds showed strong growth inhibition (IC50 ≤ 3.0 µg/mL). | nih.gov |
| Benzofuran-Triazole Hybrid (8f) | Coniophora puteana | Showed 23.86% growth inhibition at 500 ppm, outperforming ketoconazole. | ncsu.edu |
Utility in Specialty Chemical Development
In the realm of materials science and specialty chemicals, fluorinated heterocyclic compounds are valued for their unique properties, contributing to the development of advanced polymers and materials. mdpi.com The benzofuran ring system, with its inherent rigidity and aromaticity, can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties.
This compound serves as a functionalized monomer or a precursor to such monomers. The carboxylate group can be used for polymerization reactions, for example, through polyesterification or polyamidation, to create novel polymers. The presence of the fluorine atom can impart desirable characteristics to the resulting material, such as hydrophobicity, chemical resistance, and altered electronic properties. Fluorinated thiophenes, which are structurally analogous to benzofurans, are widely applied in materials chemistry, suggesting a similar potential for fluorinated benzofurans. mdpi.com
A notable example of benzofuran application in polymer science is the development of poly(benzofuran-co-arylacetic acid). This polymer contains benzofuran rings and offers multiple functional groups (lactone and carboxylic acid) that allow for cross-linking with other molecules, such as diamines. mdpi.com This cross-linking capability enables the creation of materials with tailored properties, including improved thermal conductivity, making them candidates for applications like thermal interface materials or lightweight heat exchangers. mdpi.com
By analogy, this compound could be used to synthesize fluorinated versions of such polymers. The ester group could be converted to a carboxylic acid, creating a bifunctional monomer ready for polymerization. The resulting fluorinated polymers could exhibit enhanced thermal stability, lower surface energy, and unique optical properties, making them suitable for a range of specialty applications.
The potential applications for specialty chemicals derived from this compound are summarized in the table below.
| Potential Application Area | Rationale for Use | Key Structural Features |
|---|---|---|
| Advanced Polymers (e.g., Polyesters, Polyamides) | Can act as a monomer precursor to introduce rigidity and thermal stability into the polymer backbone. | Benzofuran ring, reactive carboxylate group. |
| High-Performance Materials | The fluorine atom can enhance chemical resistance, thermal stability, and hydrophobicity. | Fluoro-substitution. |
| Organic Electronics (e.g., OLEDs) | Fluorinated aromatic heterocycles are used in materials science for their electronic properties. | Fluorinated benzofuran core. |
| Specialty Coatings | Fluorine content can lead to low surface energy and oleophobic/hydrophobic properties. | Fluoro-substitution. |
Investigations into Molecular Biological Interactions and Mechanisms of Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
In Vitro Enzyme Inhibition and Activation Studies
To understand the potential therapeutic relevance of methyl 6-fluoro-1-benzofuran-4-carboxylate, its effects on various enzymes would need to be systematically evaluated.
Identification of Potential Enzyme Targets (e.g., kinases, acetyltransferases, hydrolases)
The initial step in characterizing the bioactivity of this compound would involve screening it against a panel of enzymes. Given the chemical features of the benzofuran (B130515) core, potential targets could include kinases, acetyltransferases, and hydrolases, which are often implicated in major disease pathways. Broad-based screening assays would be essential to identify any "hits" that warrant further investigation.
Elucidation of Molecular Mechanisms of Enzyme Binding and Modulation
Following the identification of a potential enzyme target, detailed kinetic studies would be required to understand the mechanism of interaction. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor or activator. This information is crucial for understanding how the compound might function in a biological system and for guiding any subsequent efforts in drug design and optimization.
Receptor Binding and Ligand-Receptor Interaction Analysis
Parallel to enzyme studies, investigating the compound's ability to bind to and modulate the function of biological receptors would be a critical area of research.
Computational Molecular Docking for Predicted Binding Modes with Biological Receptors
In the absence of experimental data, computational methods such as molecular docking could offer initial predictions about the binding of this compound to the active sites of known biological receptors. These in silico models would provide hypothetical binding poses and energies, helping to prioritize which receptor families might be most relevant for experimental validation.
Protein-Ligand Interaction Fingerprinting and Pharmacophore Modeling
Should a binding interaction be identified, protein-ligand interaction fingerprinting would be employed to map the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This data would then inform the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This model would be invaluable for virtual screening of other databases to find compounds with similar activity or for designing new derivatives with improved properties. nih.gov
Biophysical Techniques for Binding Affinity Determination (e.g., SPR, ITC)
Ultimately, any predicted interactions would require confirmation using biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful methods for quantifying the binding affinity (K_D), kinetics (k_on and k_off), and thermodynamics of the interaction between the compound and its target protein. These techniques provide definitive, quantitative data on the physical reality of the binding event.
Cellular Pathway Modulation Studies: A Research Gap
Investigation of Compound Effects on Specific Cellular Pathways (e.g., cell cycle progression, apoptosis induction)
No published studies were found that specifically examine the effects of this compound on cellular pathways such as cell cycle progression or apoptosis. While research on other benzofuran derivatives suggests that this class of compounds can induce apoptosis and cause cell cycle arrest in cancer cells, nih.govnih.govnih.gov these findings are not directly attributable to this compound. For instance, some benzofuran derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.govnih.gov The induction of apoptosis by certain benzofurans is thought to be mediated through both receptor-mediated and mitochondrial pathways. nih.gov
Analysis of Gene Expression Profiles in Response to Compound Treatment
A search for gene expression profiling studies in response to treatment with this compound yielded no results. Such analyses are crucial for understanding the broader impact of a compound on cellular function and for identifying potential molecular targets. While studies on other benzofurans may exist, their specific gene expression signatures cannot be extrapolated to the compound .
Exploration of Protein-Protein Interactions and Post-Translational Modifications
There is a lack of data concerning the specific protein-protein interactions (PPIs) and post-translational modifications (PTMs) influenced by this compound. General studies on benzofurans indicate they can interact with various proteins. For example, some benzofuran derivatives have been found to bind to serum albumins, which could be relevant for their delivery in biological systems. nih.govencyclopedia.pub Additionally, the fluorination of molecules can influence protein-protein interactions, but specific examples involving this compound are not documented. fu-berlin.de
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Rational Compound Optimization: An Unexplored Avenue
No literature was found detailing the use of SBDD or LBDD approaches for the rational optimization of this compound. These computational methods are essential in modern drug discovery for designing more potent and selective analogs. While SBDD and LBDD have been applied to other benzofuran derivatives to identify novel inhibitors for various targets, rsc.orgnih.gov their application to this compound remains an unexplored area of research.
Future Directions and Interdisciplinary Outlook for Research on Methyl 6 Fluoro 1 Benzofuran 4 Carboxylate
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
The synthesis of complex molecules like methyl 6-fluoro-1-benzofuran-4-carboxylate is increasingly moving towards greener and more efficient methodologies. Chemoenzymatic and biocatalytic approaches offer significant advantages over traditional synthetic routes by providing high selectivity, milder reaction conditions, and reduced environmental impact.
Future research will likely focus on identifying and engineering enzymes capable of catalyzing key steps in the synthesis of fluorinated benzofurans. For instance, modifying polyketide synthases (PKSs) to incorporate fluorinated precursors is a promising strategy. researchgate.netnih.govnih.gov Researchers have successfully engineered hybrid polyketide-synthase/fatty-acid-synthase systems that can utilize fluoromalonyl-CoA, demonstrating the feasibility of introducing fluorine into complex natural product-like scaffolds. researchgate.netnih.govnih.gov This approach could be adapted to produce this compound or its precursors with high stereospecificity.
The use of enzymes such as hydrolases, lyases, and oxidoreductases will be explored for the selective modification of the benzofuran (B130515) core. Biocatalysis can provide access to novel derivatives that are difficult to obtain through conventional chemistry. The development of these enzymatic routes will be crucial for the sustainable and scalable production of these compounds for further biological evaluation.
Comprehensive Structure-Property and Structure-Activity Relationship Studies
A deep understanding of the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is fundamental to drug discovery. For this compound, systematic structure-property relationship (SPR) and structure-activity relationship (SAR) studies will be essential to optimize its therapeutic profile.
SAR studies have already highlighted the importance of the substitution pattern on the benzofuran ring for various biological activities, including antimicrobial and anticancer effects. rsc.orgnih.govresearchgate.net For example, the position of halogen atoms is a critical determinant of biological activity. nih.gov The introduction of a fluorine atom at specific positions can significantly increase the potency of benzofuran derivatives as anticancer agents, likely due to the formation of favorable hydrophobic interactions and halogen bonds. nih.gov
Future research will involve the synthesis of a library of analogs of this compound with systematic variations at different positions of the benzofuran scaffold. These studies will aim to elucidate how modifications to the ester group, the position of the fluorine atom, and the introduction of other substituents affect properties such as solubility, metabolic stability, and target-binding affinity. For instance, research on other benzofuran derivatives has shown that the presence of hydroxyl and methoxy (B1213986) groups can be crucial for antibacterial activity. rsc.org
Table 1: Impact of Substituents on the Biological Activity of Benzofuran Derivatives
| Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Fluorine | 4 | 2-fold increase in potency and inhibitory activity against uPA. | nih.gov |
| Bromine | 3 (on methyl group) | Remarkable cytotoxic activity against leukemia cells. | nih.gov |
| Hydroxyl | 6 | Essential for antibacterial activities. | rsc.org |
| Carbamoyl | 5 | Markedly increased osteoblastogenic activity. | jst.go.jp |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. researchgate.net For this compound, these computational tools can accelerate the research process significantly.
ML models, such as random forest, gradient boosting, and neural networks, can be trained on existing data from benzofuran derivatives to predict the biological activities of novel, unsynthesized analogs. acs.orgnih.gov This predictive capability allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach saves considerable time and resources compared to traditional high-throughput screening.
Furthermore, AI and ML can be employed to develop predictive models for pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity. nih.gov By analyzing the structural features of this compound, these models can forecast its likely behavior in a biological system, helping to identify potential liabilities early in the development process. The use of AI in pharmacokinetic modeling is a rapidly growing field with promising results. nih.gov
Table 2: Applications of AI/ML in Drug Discovery for Benzofuran-like Scaffolds
| AI/ML Application | Description | Potential Impact on Research | Reference |
|---|---|---|---|
| Predictive Activity Modeling | Training models to predict biological activity based on molecular descriptors. | Accelerated identification of potent analogs and prioritization of synthetic targets. | acs.orgnih.gov |
| ADME/Toxicity Prediction | Developing models to forecast pharmacokinetic properties and potential toxicity. | Early identification of compounds with unfavorable drug-like properties. | nih.gov |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space for benzofuran derivatives with improved activity. | researchgate.net |
Exploration of Nanotechnology and Drug Delivery Applications
Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility and lack of target specificity. The unique physicochemical properties of this compound could be harnessed within nanostructured delivery systems to enhance its therapeutic efficacy.
Future research will explore the encapsulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles. These systems can improve the solubility of hydrophobic drugs, protect them from premature degradation, and facilitate their targeted delivery to specific tissues or cells, thereby reducing systemic side effects. For instance, pH-sensitive polymeric micelles have been shown to be effective carriers for delivering hydrophobic drugs like curcumin (B1669340) and 5-fluorouracil. mdpi.com
The fluorine atom in this compound may also offer unique opportunities for the design of "smart" drug delivery systems. The high electronegativity of fluorine could be exploited for specific interactions with carrier materials or for imaging purposes, allowing for the tracking of the drug's distribution in the body.
Collaborative Research Initiatives in Drug Discovery and Chemical Biology
The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from diverse fields. The future development of this compound will greatly benefit from such interdisciplinary collaborations.
Establishing research consortia involving medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians will be crucial. These initiatives can facilitate the sharing of data, resources, and expertise, thereby accelerating the translation of basic research findings into tangible therapeutic outcomes. Collaborative efforts have been shown to be successful in the discovery of benzofuran derivatives with neuroprotective activities. nih.govresearchgate.net
Furthermore, open innovation models and public-private partnerships can provide the necessary funding and infrastructure to support the long and arduous process of drug development. By fostering a collaborative ecosystem, the full potential of this compound as a lead compound for new medicines can be realized.
Q & A
Basic: What are the recommended safety protocols for handling methyl 6-fluoro-1-benzofuran-4-carboxylate in laboratory settings?
Answer:
- Protective Equipment: Wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact and inhalation of aerosols .
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination. Store residues in labeled, sealed containers .
- Ventilation: Use fume hoods for reactions involving volatile intermediates.
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm fluorine positioning and benzofuran ring substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation pathways.
- Infrared (IR) Spectroscopy: Identifies ester carbonyl (C=O) stretching (~1700 cm) and aromatic C-F bonds (~1100 cm).
Advanced: How can researchers design experiments to study the environmental fate of this compound?
Answer:
- Long-Term Environmental Studies: Follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic degradation, bioaccumulation, and ecosystem impacts (e.g., soil/water partitioning coefficients, microbial degradation assays) .
- Analytical Tools: Use HPLC-MS or GC-MS for trace-level detection in environmental matrices.
- Experimental Replication: Apply randomized block designs with split-plot arrangements to account for spatial/temporal variability .
Advanced: How should contradictory data on the compound’s reactivity under varying pH conditions be resolved?
Answer:
- Controlled Replicates: Repeat experiments under standardized pH buffers (e.g., phosphate, acetate) to isolate pH effects.
- Surface Reactivity Analysis: Use microspectroscopic imaging (e.g., AFM-IR) to assess surface adsorption/desorption dynamics, which may explain discrepancies in bulk solution vs. interfacial reactivity .
- Statistical Validation: Apply ANOVA or mixed-effects models to distinguish experimental noise from true pH-dependent trends .
Basic: What synthetic routes are documented for this compound?
Answer:
- Esterification of Carboxylic Acid Precursors: React 6-fluoro-1-benzofuran-4-carboxylic acid with methanol under acid catalysis (e.g., HSO) .
- Intermediate Functionalization: Fluorinate benzofuran precursors using DAST (diethylaminosulfur trifluoride) before esterification.
- Quality Control: Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane).
Advanced: What theoretical frameworks guide mechanistic studies of this compound in medicinal chemistry?
Answer:
- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO energies) to model interactions with biological targets like enzymes or receptors.
- Structure-Activity Relationship (SAR): Link substituent effects (e.g., fluorine’s electronegativity) to bioactivity using regression models .
- Molecular Dynamics (MD): Simulate binding kinetics in aqueous or lipid environments to refine hypotheses .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Standardized Protocols: Document reaction parameters (temperature, solvent purity, catalyst ratios) meticulously.
- Batch Consistency: Use calibrated equipment (e.g., automated syringes for reagent dispensing) .
- Peer Validation: Share synthetic procedures via open-access platforms for independent verification.
Advanced: What methodologies assess the compound’s potential as a precursor in heterocyclic chemistry?
Answer:
- Cross-Coupling Reactions: Test Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the benzofuran core.
- Cyclization Studies: Explore thermal or catalytic conditions to form fused-ring systems (e.g., pyridines, pyrroles) .
- Mechanistic Probes: Use isotopic labeling (, ) to track reaction pathways .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions: Keep in amber vials under inert gas (N or Ar) at -20°C to prevent hydrolysis/oxidation.
- Stability Monitoring: Conduct periodic HPLC analyses to detect degradation products (e.g., free carboxylic acid) .
Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?
Answer:
- Polymer Functionalization: Incorporate the compound into co-polymers via ester hydrolysis and re-polymerization.
- Surface Modification: Study self-assembly on metal/metal oxide surfaces using AFM or XPS to evaluate adhesion properties .
- Theoretical-Experimental Synergy: Combine DFT predictions with experimental data to optimize electronic properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
